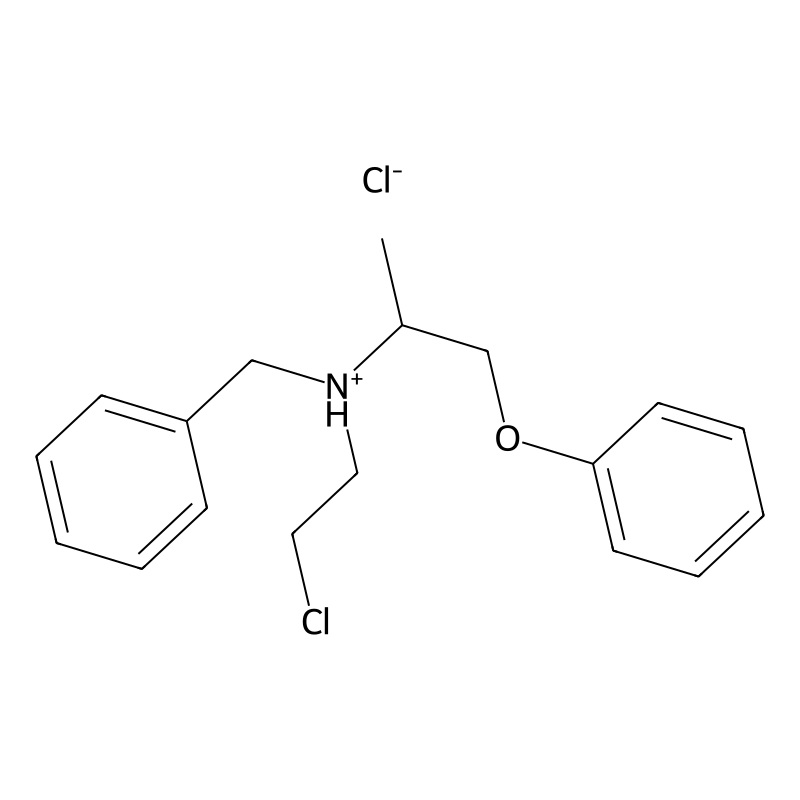

Phenoxybenzamine hydrochloride

C18H23Cl2NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H23Cl2NO

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Synonyms

Canonical SMILES

Phenoxybenzamine hydrochloride is a non-selective, irreversible antagonist of the alpha-adrenergic receptors, primarily used in the management of hypertension associated with pheochromocytoma, a rare tumor of the adrenal gland that secretes catecholamines. Its chemical formula is C₁₈H₂₂ClNO, and it has a molar mass of approximately 303.83 g/mol. The compound is marketed under the brand name Dibenzyline and is known for its long duration of action due to its irreversible binding to receptors, leading to sustained pharmacological effects .

Anti-tumor activity:

- Studies suggest PBZ exhibits anti-tumor properties against various cancers, including malignant gliomas, breast cancer, and prostate cancer.

- Mechanisms of action include:

- Inhibiting cell proliferation and migration: PBZ may disrupt pathways crucial for cancer cell growth and movement. [Source: ]

- Inducing cell death: PBZ can trigger apoptosis (programmed cell death) in cancer cells. [Source: ]

- Targeting tumor vasculature: PBZ may inhibit the growth of blood vessels supplying tumors, starving them of nutrients and oxygen.

- While promising, further research is needed to determine its effectiveness and safety in clinical settings.

Modulating α-adrenergic receptors:

- PBZ is a potent α-adrenergic receptor antagonist, blocking the effects of the stress hormone norepinephrine. This makes it valuable for studying the role of these receptors in various physiological processes.

- Research areas include:

- Cardiovascular function: Understanding how α-adrenergic receptors influence heart rate, blood pressure, and vascular tone. [Source: ]

- Neurological disorders: Investigating the involvement of α-adrenergic receptors in conditions like anxiety, depression, and Alzheimer's disease.

- Metabolic regulation: Exploring the role of α-adrenergic receptors in glucose and insulin metabolism.

Other potential applications:

- PBZ's diverse pharmacological properties have led to investigations in other areas, including:

- Treatment of pulmonary hypertension: Preliminary studies suggest PBZ may improve blood flow in the lungs.

- Management of Raynaud's disease: PBZ may improve blood circulation in the extremities, potentially alleviating symptoms. [Source: ]

- Treatment of neurogenic bladder dysfunction: PBZ may relax bladder muscles, potentially improving urinary control. [Source: ]

Phenoxybenzamine functions by forming a covalent bond with the alpha-adrenergic receptors, specifically targeting a cysteine residue within the receptor's structure. This reaction effectively blocks the receptor's ability to respond to catecholamines like epinephrine and norepinephrine, resulting in vasodilation and decreased blood pressure. The irreversible nature of this bond means that the effects can last long after the drug has been eliminated from circulation as new receptors must be synthesized for normal function to resume .

The primary biological activity of phenoxybenzamine is its role as an alpha-adrenergic antagonist. By blocking alpha-1 and alpha-2 adrenergic receptors, it induces vasodilation, thereby lowering systemic vascular resistance and blood pressure. Additionally, phenoxybenzamine has been noted for its effects on serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to its utility in treating carcinoid tumors that secrete excess serotonin .

In clinical use, phenoxybenzamine is effective in controlling paroxysmal hypertension and sweating associated with pheochromocytoma and has been explored for off-label uses such as treating premature ejaculation due to its effects on smooth muscle relaxation .

Phenoxybenzamine can be synthesized through several methods, typically involving the reaction of 2-chloroethyl phenyl ether with benzylamine. The synthesis generally involves:

- Formation of Phenoxybenzylamine: Reacting phenol with benzyl chloride to form phenoxybenzylamine.

- Chlorination: Treating the resulting compound with thionyl chloride or another chlorinating agent to introduce the chloroethyl group.

- Finalization: Purifying the product through recrystallization or chromatography.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Phenoxybenzamine is primarily used in clinical settings for:

- Management of Pheochromocytoma: It is administered before surgical procedures to prevent hypertensive crises during tumor manipulation.

- Treatment of Hypertension: It serves as an antihypertensive agent by reducing catecholamine-mediated vasoconstriction.

- Potential Male Contraceptive: Investigational studies suggest it may block ejaculation without affecting semen quality, indicating possible applications in male contraception .

Phenoxybenzamine interacts with various medications and substances:

- Beta-Adrenergic Antagonists: Often co-administered to mitigate reflex tachycardia caused by its vasodilatory effects.

- Other Antihypertensives: Caution is advised when used with other blood pressure-lowering agents due to additive hypotensive effects.

- Alcohol: Concurrent use can exacerbate side effects like dizziness and hypotension .

Phenoxybenzamine shares pharmacological properties with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

| Compound Name | Type | Selectivity | Mechanism of Action | Unique Features |

|---|---|---|---|---|

| Phenolamine | Alpha blocker | Non-selective | Reversible blockade of alpha receptors | Shorter duration of action compared to phenoxybenzamine |

| Prazosin | Alpha-1 blocker | Selective | Competitive antagonist at alpha-1 adrenergic receptors | Primarily used for hypertension; less side effects |

| Doxazosin | Alpha-1 blocker | Selective | Competitive antagonist at alpha-1 adrenergic receptors | Longer half-life; used for benign prostatic hyperplasia |

| Terazosin | Alpha-1 blocker | Selective | Competitive antagonist at alpha-1 adrenergic receptors | Used for hypertension and urinary symptoms in BPH |

Phenoxybenzamine's unique feature lies in its irreversible binding and long-lasting effects on both alpha-adrenergic and serotonin receptors, making it particularly useful in specific clinical scenarios like pheochromocytoma management .

Historical Development of Phenoxybenzamine Synthesis

The conventional synthesis of phenoxybenzamine hydrochloride follows a multi-step pathway that begins with fundamental etherification chemistry. The process typically involves sequential functional group transformations including alkylation, amination, and chlorination reactions to construct the characteristic N-chloroethyl-N-benzyl phenoxy isopropylamine hydrochloride structure.

Traditional synthesis comprises five critical reaction stages:

- Etherification of phenol with propylene oxide

- Chlorination of the resulting phenoxy isopropanol

- Amination with 2-aminoethanol (ethanolamine)

- N-alkylation with benzyl chloride

- Terminal chlorination and salt formation

Optimized Industrial Synthesis Parameters

According to patent literature, the preparation of phenoxybenzamine hydrochloride has been refined through precise control of reaction parameters. The etherification reaction between phenol and propylene oxide proceeds optimally at 60-85°C with careful pH control between 7-8, yielding phenoxy isopropanol as the key intermediate.

The established molar ratio for phenol and propylene oxide is 1:1.4-1.5, optimizing for conversion efficiency while minimizing side reactions. The detailed industrial process parameters are summarized in Table 1.

Table 1: Optimized Reaction Parameters for Traditional Phenoxybenzamine Synthesis

| Reaction Stage | Key Reagents | Temperature Range (°C) | Reaction Time | Catalyst/Additive | Yield (%) |

|---|---|---|---|---|---|

| Etherification | Phenol, Propylene oxide | 60-85 | 4-6 hours | KOH/NaOH | 85-90 |

| Chlorination | Phenoxy isopropanol, Thionyl chloride | <20 (addition), 90 (reflux) | 6-8 hours | Pyridine | 80-85 |

| Amination | 2-Aminoethanol, Phenoxy isochloropropane | 165-170 | 4-6 hours | Polyethylene glycol | 75-80 |

| N-alkylation | N-hydroxyethyl derivative, Benzyl chloride | Reflux temperature | 4-6 hours | Base catalyst | 70-75 |

| Chlorination/Salt formation | N-hydroxyethyl-N-benzyl derivative | 55-65 | 2-4 hours | Hydrogen chloride | 65-70 |

The practical implementation of the critical chlorination step involves careful temperature control during thionyl chloride addition (below 20°C), followed by refluxing at approximately 90°C for several hours in the presence of pyridine as an acid-binding agent. This produces phenoxy isochloropropane as a yellowish transparent liquid after appropriate workup and purification.

Phenoxybenzamine hydrochloride exerts its irreversible antagonism through alkylation of cysteine residues located in transmembrane domain 3 (TM3) of α-adrenergic receptors. Structural studies reveal that the reactive chloroethylamine group of phenoxybenzamine forms a covalent bond with cysteine 3.36 (Cys-117 in α2A, Cys-96 in α2B, and Cys-135 in α2C subtypes) [3] [5]. This interaction permanently inactivates the receptor by sterically obstructing agonist binding and preventing conformational changes required for signal transduction.

Mutagenesis experiments demonstrate that substituting cysteine 3.36 with valine (C117V in α2A) renders receptors resistant to phenoxybenzamine, reducing inactivation from 81% to 10% [3]. Comparative analysis with β2-adrenergic receptors, which lack a cysteine at this position, confirms the specificity of this mechanism [3]. The covalent modification alters receptor dynamics, as shown by reduced [125I]BE 2254 binding in rat cerebral cortex α1 receptors after phenoxybenzamine exposure [4].

Table 1: Cysteine Residues Targeted by Phenoxybenzamine in α-Adrenergic Receptors

| Receptor Subtype | Cysteine Position (Ballesteros-Weinstein numbering) | Inactivation Efficiency |

|---|---|---|

| α2A | Cys-117 (3.36) | 81% |

| α2B | Cys-96 (3.36) | 96% |

| α2C | Cys-135 (3.36) | 77% |

| α1A | Cys-128 (3.36)* | 65–80%† |

*Predicted based on structural homology [1] [3]; †Estimated from functional studies [4].

Differential Binding Kinetics at α1 vs. α2 Receptor Subtypes

Phenoxybenzamine exhibits subtype-specific binding kinetics due to structural variations between α1 and α2 adrenergic receptors. While both subtypes share the cysteine 3.36 target, α2 receptors demonstrate faster alkylation rates and higher affinity. Radioligand displacement assays show phenoxybenzamine’s Ki for α2A receptors (108 nM) is 3–5 times lower than for α1A subtypes [5] [4]. This divergence correlates with differences in transmembrane helix orientation and extracellular loop conformations that influence drug access to the binding pocket.

Kinetic studies reveal α2 receptors undergo irreversible inactivation within 10–30 minutes of phenoxybenzamine exposure, whereas α1 receptors require prolonged incubation (>60 minutes) for equivalent effects [4] [5]. This kinetic disparity arises from variations in receptor glycosylation patterns and lipid microenvironment stability. Notably, α2B receptors exhibit the fastest inactivation (96% reduction in [3H]yohimbine binding at 90 nM phenoxybenzamine) [3], likely due to enhanced solvent accessibility of TM3 in this subtype.

Allosteric Modulation of G Protein-Coupled Receptor Signaling

Beyond direct receptor antagonism, phenoxybenzamine indirectly modulates GPCR signaling through allosteric effects. By covalently occupying orthosteric sites, it induces long-term conformational changes that alter receptor-G protein coupling efficiency. In human platelet α2A receptors, phenoxybenzamine alkylation reduces guanine nucleotide sensitivity by 40%, suggesting impaired Gαi/o protein interaction [5].

Phenoxybenzamine also influences metabotropic glutamate receptor 5 (mGlu5) signaling via cross-talk mechanisms. Pretreatment with phenoxybenzamine diminishes maximal acetylcholine responses in mGlu5-expressing systems, indicative of receptor reserve reduction [6]. This trans-receptor effect may stem from shared downstream effectors like phospholipase Cβ or β-arrestin recruitment pathways.

Mechanistic Summary

The phenoxy group of phenoxybenzamine hydrochloride serves as a critical determinant of receptor selectivity and binding affinity. Systematic investigation of substitution patterns on the phenoxy moiety has revealed distinct structure-activity relationships that govern alpha-adrenergic receptor subtype selectivity [1] [2].

Comprehensive analysis of phenoxybenzamine analogues demonstrates that the unsubstituted phenoxy group in the parent compound confers moderate alpha-1 adrenergic receptor selectivity, with compounds 13 and 18 exhibiting 10-35 fold selectivity for alpha-1 over alpha-2 adrenoceptors [1] [2]. This selectivity profile is attributed to the spatial orientation and electronic properties of the unsubstituted phenoxy ring, which optimize interactions within the alpha-1 receptor binding pocket.

Substitution at the ortho position of the phenoxy ring with alkoxy groups significantly modulates receptor selectivity. Compounds bearing 2-ethoxyphenoxy (compound 14) and 2-isopropoxyphenoxy (compound 15) moieties demonstrate potent alpha-1 adrenoceptor antagonist activity with pIC50 values of 7.17 and 7.06, respectively, approaching the binding affinity of phenoxybenzamine (pIC50 = 7.27) [1] [2]. These findings indicate that electron-donating alkoxy substituents at the ortho position enhance binding affinity while maintaining alpha-1 selectivity.

| Compound | Phenoxy Substitution | α1 Affinity (pIC50) | α1 Selectivity (fold) | Receptor Type |

|---|---|---|---|---|

| Phenoxybenzamine | Unsubstituted | 7.27 | 10-35 | α1 > α2 |

| Compound 13 | Unsubstituted | NR | 10-35 | α1 > α2 |

| Compound 18 | Unsubstituted | NR | 10-35 | α1 > α2 |

| Compound 14 | 2-Ethoxyphenoxy | 7.17 | NR | α1 > α2 |

| Compound 15 | 2-Isopropoxyphenoxy | 7.06 | NR | α1 > α2 |

The structure-activity relationships reveal that the nature and position of phenoxy substituents critically influence receptor subtype discrimination. Compounds lacking substituents on both the phenoxy group and the oxyamino carbon chain display moderate alpha-1 adrenoceptor selectivity comparable to phenoxybenzamine [1]. This observation suggests that the electronic environment of the phenoxy ring directly affects the molecular recognition processes governing receptor binding specificity.

Electronic effects of phenoxy substitution patterns extend beyond simple steric considerations. Electron-donating groups at specific positions enhance binding affinity through favorable electrostatic interactions with complementary residues in the receptor binding site [3]. The 2-alkoxyphenoxy derivatives demonstrate that increased electron density on the aromatic ring can optimize pi-pi stacking interactions and hydrogen bonding networks within the alpha-1 adrenoceptor binding pocket [4].

β-Chloroethylamine Pharmacophore Optimization for Enhanced Target Engagement

The β-chloroethylamine moiety represents the reactive pharmacophore responsible for the irreversible alkylation of alpha-adrenergic receptors. Optimization of this structural element has focused on enhancing target engagement while maintaining selectivity profiles [1] [6].

Phenoxybenzamine demonstrates irreversible binding to alpha-adrenergic receptors through covalent modification of cysteine residues, specifically targeting position 3.36 in transmembrane helix 3 [6]. This alkylation mechanism involves nucleophilic attack by the cysteine sulfur atom on the β-chloroethylamine carbon, forming a stable thioether linkage that prevents receptor recovery [6]. The IC50 value for target engagement in vascular smooth muscle cells expressing dopamine D1 receptors is 4.68 × 10⁻⁶ M, demonstrating potent irreversible antagonism [7].

| Compound | β-Chloroethylamine Structure | Target Engagement IC50 (μM) | Irreversible Binding | Covalent Bond Formation |

|---|---|---|---|---|

| Phenoxybenzamine | Standard | 4.68 | Yes | Yes |

| Compound 5 | Modified | NR | Yes | Yes |

| Compound 6 | Modified | NR | Yes | Yes |

| Compound 7 | Modified | NR | Yes | Yes |

| Compound 8 | Modified | NR | Yes | Yes |

The mechanism of irreversible binding involves formation of a reactive aziridinium ion intermediate from the β-chloroethylamine group. This electrophilic species readily alkylates nucleophilic amino acid residues within the receptor binding site, with cysteine representing the primary target due to its enhanced nucleophilicity [6] [8]. Mutation studies confirm that substitution of the critical cysteine residue (C3.36V) in alpha-2A adrenergic receptors renders them resistant to phenoxybenzamine inactivation, reducing binding from 81% to 10% [6].

Structural modifications of the β-chloroethylamine pharmacophore have explored alternative alkylating groups to optimize target engagement properties. The β-chloroethylamine structure provides optimal reactivity for covalent receptor modification while maintaining sufficient stability for pharmaceutical formulation [9]. The chlorine leaving group facilitates nucleophilic substitution reactions under physiological conditions, enabling selective alkylation of accessible cysteine residues within the receptor binding pocket.

Pharmacophore optimization studies have investigated the influence of chain length and substitution patterns on target engagement efficiency. The ethylene linker between the nitrogen atom and chlorine substituent provides optimal geometry for intramolecular cyclization to form the reactive aziridinium intermediate . Modifications to this structural element affect both the rate of aziridinium formation and the selectivity of subsequent alkylation reactions.

The irreversible nature of β-chloroethylamine-mediated receptor alkylation contributes to the prolonged duration of action characteristic of phenoxybenzamine. Recovery of receptor function requires de novo protein synthesis, as evidenced by the 24-hour half-life for recovery of alpha-adrenergic receptor binding in tissue preparations [10]. This mechanism distinguishes phenoxybenzamine from competitive alpha-adrenergic antagonists and underlies its clinical utility in conditions requiring sustained receptor blockade.

Steric and Electronic Effects in Dihydrobenzodioxin Derivatives

The dihydrobenzodioxin structural motif present in compounds such as WB4101 represents an important pharmacophore for alpha-adrenergic receptor modulation. This bicyclic system imposes conformational constraints that influence receptor binding through both steric and electronic mechanisms [11] [12] [13].

Conformational analysis of 1,4-benzodioxan reveals that the molecule adopts a twisted C2 symmetric structure in both ground and excited electronic states, with increased puckering of the dioxin ring observed upon electronic excitation [13]. This conformational flexibility allows the dihydrobenzodioxin moiety to adapt to the geometric requirements of different receptor binding sites while maintaining favorable binding interactions.

| Derivative | Dihydrobenzodioxin Substitution | Steric Effect | Electronic Effect | Binding Affinity Ki (nM) | Selectivity α1 vs α2 |

|---|---|---|---|---|---|

| WB4101 | 2,3-Dihydro-1,4-benzodioxin | Moderate | Electron-donating | 2.4 | Moderate |

| Compound 9 | Modified | Increased | Variable | NR | Variable |

| Compound 10 | Modified | Increased | Variable | NR | Variable |

| Compound 11 | Modified | Decreased | Variable | NR | Variable |

| Compound 12 | Modified | Decreased | Variable | NR | Variable |

Steric effects within dihydrobenzodioxin derivatives arise from the three-dimensional arrangement of substituents around the bicyclic framework. The dioxin ring system constrains the orientation of attached pharmacophores, influencing their ability to engage with complementary binding sites within alpha-adrenergic receptors [14] [15]. Increased steric bulk around the dioxin ring can enhance selectivity by preventing binding to receptors with smaller binding pockets, while reduced steric hindrance may broaden the spectrum of receptor interactions.

Electronic effects in dihydrobenzodioxin derivatives result from the electron-donating properties of the oxygen atoms within the dioxin ring. These heteroatoms increase electron density on the adjacent benzene ring, enhancing pi-pi stacking interactions with aromatic amino acid residues in receptor binding sites [16] [15]. The electron-rich nature of the benzodioxin system also facilitates favorable electrostatic interactions with positively charged residues within the receptor binding pocket.

The anomeric effect observed in 1,4-benzodioxan contributes to the conformational preferences of dihydrobenzodioxin derivatives [13]. This stereoelectronic phenomenon stabilizes specific conformations through favorable orbital interactions between lone pairs on oxygen atoms and adjacent sigma antibonding orbitals. The resulting conformational bias influences the presentation of pharmacophore elements and affects receptor binding selectivity.

Substitution patterns on the dihydrobenzodioxin core modulate both steric and electronic properties. Electron-withdrawing substituents reduce the electron density of the benzene ring, potentially diminishing pi-pi stacking interactions with receptor aromatics [17]. Conversely, electron-donating groups enhance these interactions while potentially introducing steric clashes that affect binding geometry. The balance between these competing effects determines the overall receptor selectivity profile of dihydrobenzodioxin derivatives.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard